N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
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Overview
Description
N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline and 4-fluorobenzaldehyde. These intermediates undergo various reactions, including condensation, cyclization, and thiolation, to form the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, fluorinated compounds are often studied for their potential as enzyme inhibitors or receptor ligands. This compound may be investigated for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated aromatic rings and sulfanyl group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
- **N-(4-Chlorophenyl)-2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
- **N-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of this compound lies in its fluorinated aromatic rings, which confer enhanced chemical stability and biological activity compared to non-fluorinated analogs
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N3O2S/c26-17-7-5-15(6-8-17)23-29-24-20(13-16-3-1-2-4-21(16)32-24)25(30-23)33-14-22(31)28-19-11-9-18(27)10-12-19/h1-12H,13-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQNWLBFBHTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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